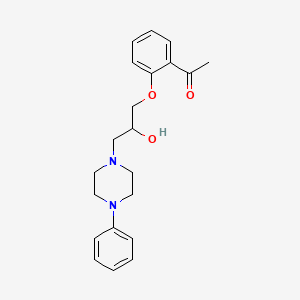
2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone is a chemical compound with the molecular formula C21H26N2O3. This compound is known for its significant pharmacological properties, particularly its affinity for serotonin receptors, which makes it a subject of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone typically involves the reaction of 2’-hydroxyacetophenone with 3-chloro-1-(4-phenylpiperazin-1-yl)propan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s affinity for serotonin receptors makes it useful in studying neurotransmitter interactions.
Medicine: It has potential therapeutic applications due to its pharmacological properties, particularly in the treatment of psychiatric disorders.
Industry: It can be used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with serotonin receptors. It has been shown to have significant affinity for both 5-HT1A and 5-HT2A receptors. This interaction modulates the activity of these receptors, which are involved in various physiological processes, including mood regulation and cognition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aripiprazole: An atypical antipsychotic with a similar receptor binding profile.
Buspirone: A partial 5-HT1A receptor antagonist with moderate affinity for D2 receptors.
Uniqueness
2’-[2-Hydroxy-3-(4-phenylpiperazino)propoxy]acetophenone is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for a high degree of interaction with serotonin receptors, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
63990-85-2 |
|---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-[2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H26N2O3/c1-17(24)20-9-5-6-10-21(20)26-16-19(25)15-22-11-13-23(14-12-22)18-7-3-2-4-8-18/h2-10,19,25H,11-16H2,1H3 |
InChI-Schlüssel |
YZCWLXAKCWCVOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















